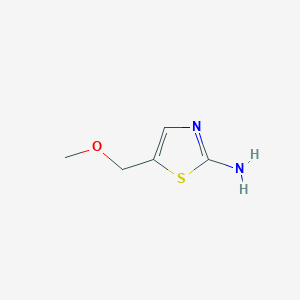

5-(Methoxymethyl)thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLBSJOOQIUSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920337-78-6 | |

| Record name | 5-(methoxymethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 5 Methoxymethyl Thiazol 2 Amine

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.orgmasterorganicchemistry.com The thiazole ring in 5-(methoxymethyl)thiazol-2-amine is an electron-rich aromatic system, susceptible to attack by electrophiles. The regiochemical outcome of these reactions is significantly influenced by the directing effects of the substituents on the ring.

Regioselectivity Directed by the Methoxymethyl Group at Position 5

The methoxymethyl group at position 5 of the thiazole ring plays a crucial role in directing incoming electrophiles. This group can exert both steric and electronic effects, influencing the regioselectivity of substitution reactions. While specific studies on the directing effect of a methoxymethyl group at the 5-position of a 2-aminothiazole (B372263) are not extensively detailed in the provided results, general principles of electrophilic substitution on substituted thiazoles can be applied. The electron-donating nature of the methoxymethyl group, through hyperconjugation and the inductive effect of the methylene (B1212753) and the lone pairs on the ether oxygen, would be expected to activate the thiazole ring towards electrophilic attack. The steric bulk of the methoxymethyl group may hinder attack at the adjacent C4 position, potentially favoring substitution at other positions if electronically favorable.

Halogenation Studies at the 5-Position and Subsequent Transformations

Halogenation is a common electrophilic aromatic substitution reaction. The introduction of a halogen atom onto the thiazole ring can serve as a handle for further functionalization. Studies on halogenated thiazoles have demonstrated their utility in synthesis. cymitquimica.com For instance, highly functionalized 5-bromo-2-amino-1,3-thiazoles can be prepared through efficient one-pot methods. researchgate.net

While direct halogenation of this compound at the 5-position is not possible as it is already substituted, studies on related compounds show that 5-halo-thiazoles can undergo various transformations. For example, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce nitrogen-based nucleophiles at the C5 position of functionalized thiazoles. evitachem.com Furthermore, the Hunsdiecker–Borodin reaction provides a method for the decarboxylative halogenation of carboxylic acids, which can be a route to halo-substituted heterocycles. acs.org

Nucleophilic Reactivity of the 2-Amino Group

The 2-amino group of this compound is a key site of nucleophilic reactivity. This primary amine can readily react with a variety of electrophiles, leading to the formation of a diverse array of derivatives. researchgate.net

Acylation and Sulfonylation Reactions of the Amine Functionality

The primary amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. nih.govbeilstein-journals.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. chemrxiv.org These reactions are fundamental transformations that can be used to modify the electronic and steric properties of the molecule, as well as to introduce new functional groups. For example, the acylation of aminothiazole derivatives is a common step in the synthesis of biologically active compounds. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions on Aminothiazoles

| Reagent | Product Type | Reaction Conditions | Reference |

| Acyl Chloride | Amide | Base (e.g., triethylamine), DCM | beilstein-journals.org |

| Phenyl Isocyanate | Urea (B33335) | Heat in DMF | nih.gov |

| Tosyl Chloride | Sulfonamide | DMAP | |

| Chlorosulfonic Acid | Sulfonic Acid/Sulfamoyl Acid | Mild conditions, then heat in sulfuric acid | researchgate.net |

This table is illustrative and based on general reactions of aminothiazoles.

Formation of Imines and Schiff Bases from the 2-Amino Group

The 2-amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. gsconlinepress.commasterorganicchemistry.com This reaction typically occurs under acidic or basic catalysis, or with heating, and involves the elimination of a water molecule. gsconlinepress.comniscpr.res.in The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of various heterocyclic compounds and ligands for metal complexes. niscpr.res.inresearchgate.netnih.gov The imine functionality itself can be a site for further reactions. nih.govekb.eg

Table 2: Synthesis of Thiazole-Derived Schiff Bases

This table provides examples of Schiff base formation from various aminothiazole derivatives.

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl side chain at the 5-position offers another avenue for chemical modification. While the ether linkage is generally stable, it can be cleaved under certain conditions. More commonly, the methylene group adjacent to the thiazole ring can be a site for reaction.

Although specific studies on the transformations of the methoxymethyl side chain of this compound were not found in the initial search, related chemistries suggest potential reaction pathways. For instance, in other systems, methoxymethyl groups can be substituted by other functional groups through nucleophilic substitution reactions. Oxidation of the methoxymethyl group to an aldehyde or carboxylic acid could also be a potential transformation, although this would likely require specific and mild oxidizing agents to avoid reaction at other sites in the molecule.

Cleavage and Derivatization of the Ether Linkage

The methoxymethyl (MOM) ether in this compound serves as a protective group for the corresponding hydroxymethyl functionality. The cleavage of this ether bond is a key step in the derivatization of the molecule, allowing for the introduction of other functional groups.

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgmasterorganicchemistry.com Various Brønsted and Lewis acids can be employed for this purpose. wikipedia.org For instance, a general method for the deprotection of MOM ethers involves the use of bismuth trichloride (B1173362) (BiCl3), which has been shown to be effective for a range of alkyl, alkenyl, alkynyl, and benzyl (B1604629) MOM ethers. rsc.org The reaction proceeds in good yields and is tolerant of various other functional groups. While specific studies on the cleavage of the MOM group in this compound are not extensively documented, the general principles of MOM ether deprotection are applicable. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a scavenger or solvent to liberate the alcohol.

Upon cleavage of the ether linkage to yield 2-amino-5-(hydroxymethyl)thiazole, further derivatization becomes possible. The resulting primary alcohol can be converted into a variety of other functional groups. For example, the hydroxyl group can be transformed into a good leaving group, such as a halide. The synthesis of 2-chloro-5-(chloromethyl)thiazole from related precursors has been reported, which can then be converted to 5-(aminomethyl)-2-chlorothiazole. googleapis.comgoogle.comnbinno.com This highlights the potential for nucleophilic substitution reactions at the 5-position once the ether is cleaved and the hydroxyl group is appropriately activated. A convenient method for the synthesis of 2-amino-5-hydroxymethyl-2-thiazolines is based on the hydrolysis of the corresponding 5-halomethyl derivatives in the presence of divalent lead oxide. osi.lv

The resulting 2-amino-5-(hydroxymethyl)thiazole is a valuable intermediate in the synthesis of pharmaceuticals and pesticides. chembk.com

Reactions at the Methylene Bridge of the Methoxymethyl Group

Specific studies detailing reactions directly at the methylene bridge of the methoxymethyl group in this compound are not extensively reported in the reviewed literature. However, based on general principles of organic reactivity, this position could potentially be susceptible to radical or oxidative reactions under specific conditions. The proximity of the electron-rich thiazole ring and the ether oxygen might influence the reactivity of the methylene C-H bonds, but further investigation is required to establish specific reaction pathways and conditions.

Cycloaddition and Rearrangement Reactions of this compound

The thiazole ring system, particularly when substituted with electron-donating groups like the amino group, can participate in various cycloaddition and rearrangement reactions.

Reactivity with Singlet Oxygen: Cycloaddition and Baeyer-Villiger-like Rearrangements

Thiazole derivatives can react with singlet oxygen (¹O₂). While direct studies on this compound are limited, the reactivity of related 5-alkenyl-2-aminothiazoles has been investigated. These compounds act as "in-out" dienes in [4+2] cycloaddition reactions with various dienophiles. researchgate.net Singlet oxygen can also add to the imidazole (B134444) ring of related heterocyclic compounds to form endoperoxides. researchgate.net

The reaction of ketones with peroxy acids to form esters, known as the Baeyer-Villiger rearrangement, is a well-established transformation in organic synthesis. numberanalytics.comadichemistry.com This reaction can be catalyzed by enzymes, such as Baeyer-Villiger monooxygenases, which utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. lscollege.ac.in The mechanism involves the formation of a Criegee intermediate, followed by the migration of a substituent. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. adichemistry.comlscollege.ac.in

While not a direct reaction of the starting compound, a Baeyer-Villiger-like rearrangement could be envisioned as a subsequent step after oxidation of a precursor derived from this compound. For instance, if the thiazole ring were to be oxidized to a ketone functionality, a subsequent Baeyer-Villiger oxidation could lead to the formation of a lactone. The stereoelectronic effects play a crucial role in determining the outcome of such rearrangements. lscollege.ac.in

Metal-Catalyzed Coupling Reactions Involving Thiazol-2-amine Scaffolds

The 2-aminothiazole scaffold is a versatile building block for the synthesis of more complex molecules through metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the thiazole core.

Cross-Coupling Methodologies for Further Functionalization

Palladium-catalyzed cross-coupling reactions are widely used for the derivatization of thiazole compounds. The Suzuki-Miyaura, Sonogashira, and Heck reactions are prominent examples. nih.govscielo.brwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. It is a powerful tool for forming C-C bonds. For instance, 2-amino-6-bromobenzothiazole (B93375) has been successfully coupled with various aryl boronic acids and esters to synthesize 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.gov Similarly, 5-(4-bromophenyl)thiazol-2-amine (B1267679) can undergo Suzuki coupling with substituted boronic acids. researchgate.net A biocatalytic scheme for the enzymatic bromination of 2-aminothiazoles followed by Suzuki-Miyaura cross-coupling has also been developed, offering a greener route for derivatization. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Thiazole Derivatives

| Thiazole Substrate | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |

| 2-Amino-6-bromobenzothiazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DMF | 75 | nih.gov |

| 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DMF | 64 | nih.gov |

| 5-Bromo-4-phenyl-2-aminothiazole | p-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | >95 (conversion) | nih.gov |

| N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 78 | mdpi.com |

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for constructing C(sp)-C(sp²) bonds. 2-Aminothiazole derivatives have been used in Sonogashira reactions to prepare various alkynyl-substituted thiazoles. For example, 2-amino-3-(2-propynyl)-1,3-thiazolium bromide has been coupled with various aryl iodides using a polymer-supported palladium(II) ethylenediamine (B42938) complex as a recyclable catalyst. scielo.br

Table 2: Examples of Sonogashira Coupling Reactions with Thiazole Derivatives

| Thiazole Substrate | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide | Iodobenzene | [PS-en-Pd(II)] / Et₃N | DMF | 92 | scielo.br |

| 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide | 4-Iodobenzonitrile | [PS-en-Pd(II)] / Et₃N | DMF | 88 | scielo.br |

| 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide | 4-Iodotoluene | [PS-en-Pd(II)] / Et₃N | DMF | 90 | scielo.br |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction provides a means to introduce vinyl groups onto the thiazole scaffold. While specific examples with this compound are scarce, the general methodology is applicable to halo-substituted 2-aminothiazoles. organic-chemistry.org

These cross-coupling methodologies demonstrate the vast potential for the derivatization of the 2-aminothiazole scaffold, allowing for the synthesis of a wide array of functionalized molecules with potential applications in various fields of chemistry and materials science.

Derivatization and Functionalization of 5 Methoxymethyl Thiazol 2 Amine for Advanced Chemical Synthesis

Synthesis of N-Substituted Thiazol-2-amine Derivatives

The primary amino group at the C2 position of the thiazole (B1198619) ring is a key nucleophilic center, readily participating in reactions to form a variety of N-substituted derivatives. These modifications are fundamental in tuning the electronic and steric properties of the molecule.

The introduction of alkyl and aryl groups to the exocyclic amine can be achieved through several established synthetic methods. However, a critical consideration in the N-alkylation of 2-aminothiazoles is regioselectivity, as reactions can potentially occur at either the exocyclic amino group or the endocyclic ring nitrogen.

Alkylation: Direct alkylation using alkyl halides is a common approach. The reaction of 2-aminothiazole (B372263) derivatives with α-haloketones, for instance, typically proceeds via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization. nih.gov Studies on 2-amino-1,3-benzothiazole have shown that reactions with α-iodoketones in the absence of a base or catalyst lead to the formation of N-alkylated salts at the endocyclic nitrogen. nih.gov To favor alkylation at the exocyclic amine of 5-(methoxymethyl)thiazol-2-amine, protection of the endocyclic nitrogen or specific reaction conditions may be necessary. Alternatively, reductive amination with aldehydes or ketones provides a reliable method for mono- or di-alkylation of the primary amine.

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. Direct C-H arylation has been successfully applied to the thiazole ring itself, typically at the C5 position. organic-chemistry.org For N-arylation of the 2-amino group, Buchwald-Hartwig amination, which couples amines with aryl halides or triflates, represents a state-of-the-art method. This reaction is known for its broad substrate scope and functional group tolerance. researchgate.net Nickel-catalyzed methods have also emerged as a versatile alternative for the C-H functionalization of azoles with aryl chlorides and other phenol (B47542) derivatives. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Exocyclic N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | 5-(Methoxymethyl)-N-alkylthiazol-2-amine |

| Reductive Amination | RCHO (Aldehyde) or RCOR' (Ketone), Reducing agent (e.g., NaBH₃CN, H₂/Pd) | 5-(Methoxymethyl)-N-alkylthiazol-2-amine or N,N-dialkyl |

| N-Arylation | Ar-X (Aryl halide), Pd or Ni catalyst, Ligand, Base (e.g., NaOtBu) | 5-(Methoxymethyl)-N-arylthiazol-2-amine |

The 2-amino group readily undergoes acylation and reactions with isocyanates to form stable amide and urea (B33335) derivatives, respectively. These functional groups are prevalent in medicinal chemistry and materials science.

Amide Synthesis: Amides can be prepared by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. Alternatively, coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides a milder and more general route to a wide range of amide products. A new method for synthesizing 2-aminothiazole-5-carboxamides involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea (B124793). semanticscholar.org

Urea Synthesis: The reaction of the 2-amino group with isocyanates or isothiocyanates is a straightforward and high-yielding method for the synthesis of ureas and thioureas. mdpi.com This reaction typically proceeds rapidly at room temperature without the need for a catalyst. The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines has been explored for their biological activity, demonstrating the utility of these functionalizations. nih.govnih.gov

| Derivative | Reagents and Conditions | Expected Product Structure |

| Amide | RCOCl (Acyl chloride), Base (e.g., Et₃N) | |

| Amide | RCOOH (Carboxylic acid), Coupling agent (e.g., EDC) | |

| Urea | R-N=C=O (Isocyanate), Solvent (e.g., THF, CH₂Cl₂) | |

| Thiourea | R-N=C=S (Isothiocyanate), Solvent (e.g., THF, CH₂Cl₂) |

Exploiting the Methoxymethyl Group as a Synthetic Handle

The methoxymethyl group at the C5 position is not merely a passive substituent but can be chemically transformed, serving as a synthetic handle to introduce further molecular complexity.

The methoxymethyl ether (MOM ether) can be cleaved under acidic conditions to unmask a primary alcohol. adichemistry.com This deprotection is a key step, converting the relatively inert ether into a versatile hydroxymethyl group.

The resulting 5-(hydroxymethyl)thiazol-2-amine can then be subjected to a variety of standard functional group interconversions:

Oxidation to Aldehyde: Mild oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can convert the primary alcohol to the corresponding aldehyde, 5-formylthiazol-2-amine.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize the alcohol directly to a carboxylic acid, 2-aminothiazole-5-carboxylic acid.

These transformations provide access to key synthetic intermediates that can participate in a wide range of subsequent reactions, including Wittig reactions, reductive aminations, and further amide couplings.

The functional groups generated from the methoxymethyl handle are ideally positioned to participate in tandem or cascade reactions. nih.govnih.gov These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

For example, a 5-formylthiazol-2-amine derivative could undergo a multicomponent reaction. A Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, followed by an intramolecular cyclization involving the 2-amino group, could lead to the formation of fused ring systems in a single pot. The development of cascade reactions to synthesize complex heterocyclic structures, such as fused imidazolo-thiazoles, highlights the potential of this approach. nih.govrsc.org

Construction of Fused and Bridged Ring Systems Incorporating the Thiazole Core

Building upon the thiazole core to create more complex polycyclic architectures is a significant goal in synthetic chemistry. Both the 2-amino group and the C5-substituent can be utilized as anchor points for the construction of fused and bridged rings.

Fused Ring Systems: A common strategy involves introducing a second reactive group onto the 2-amino nitrogen, which can then cyclize with the C5-substituent (or a derivative thereof). For instance, after converting the methoxymethyl group to a hydroxymethyl group, the resulting amino-alcohol could react with a bifunctional reagent like phosgene (B1210022) or thiophosgene (B130339) to form a fused oxazolidinone or thiazolidinone ring. Iron-catalyzed C-H amination has been used to construct various imidazole-fused-ring systems under environmentally friendly conditions. organic-chemistry.org Similarly, thiazolo[5,4-d]thiazoles have been synthesized by condensing dithiooxamide (B146897) with aromatic aldehydes. mdpi.com

Bridged Ring Systems: The formation of bridged rings requires the connection of non-adjacent atoms. iupac.org An intramolecular Michael-type reaction of in-situ formed vinylnitroso compounds has been used to prepare a variety of bridged carbobicyclic compounds. nih.gov For the this compound scaffold, this could be envisioned by first elaborating the C5-side chain into a longer tether containing a nucleophile and functionalizing the C4 position. An intramolecular reaction between these two points could then forge a bridging connection across the thiazole ring. Recent advances have demonstrated the synthesis of bridged five-membered ring systems through intramolecular annulation reactions. nih.gov

Synthesis of Imidazo[1,2-a]pyridine-Thiazole Hybrids

The fusion of the thiazole ring with the imidazo[1,2-a]pyridine (B132010) scaffold has been a subject of interest in medicinal chemistry. The synthesis of these hybrid molecules often employs a multi-step approach starting from commercially available materials. A common pathway involves the cyclization of a 2-aminopyrimidine (B69317) with a substituted phenacyl bromide to form the core imidazo[1,2-a]pyrimidine (B1208166) structure. nih.gov This core can then be functionalized, for instance, through a Vilsmeier-Haack formylation reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a carbaldehyde group. nih.gov

This aldehyde becomes a key handle for linking the thiazole moiety. Condensation with thiosemicarbazide (B42300) yields a thiosemicarbazone intermediate, which can be further cyclized to introduce the thiazole ring, ultimately forming the desired imidazo[1,2-a]pyrimidine-thiazole hybrid. nih.gov This molecular hybridization strategy effectively combines the structural features of both heterocyclic systems into a single molecule. nih.govresearchgate.net

Table 1: General Synthetic Steps for Imidazo[1,2-a]pyrimidine-Thiazole Hybrids

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclization | 2-Aminopyrimidine, Substituted Phenacyl Bromide | Imidazo[1,2-a]pyrimidine |

| 2 | Formylation | DMF, POCl₃ (Vilsmeier-Haack) | Imidazo[1,2-a]pyrimidine carbaldehyde |

| 3 | Condensation | Thiosemicarbazide | Thiosemicarbazone derivative |

Creation of Complex Heterocyclic Assemblies

The utility of aminoazoles, including 2-aminothiazole derivatives, extends to diversity-oriented synthesis, enabling the creation of a wide array of complex heterocyclic assemblies. Multi-component reactions are a powerful tool in this regard, allowing for the construction of intricate molecular frameworks in a single step. For example, the reaction of 5-aminotetrazole (B145819) or 3-amino-1,2,4-triazole with aldehydes and ketones can lead to the formation of fused azolopyrimidines. frontiersin.org

The reaction pathways and the resulting isomeric products can often be controlled by adjusting reaction conditions, such as the acid-base properties of the medium. frontiersin.org This highlights the versatility of aminoazoles as building blocks. The reaction of α-bromoketone derivatives of thiazoles with other heterocyclic amines, such as 5-aminotetrazole, 2-aminobenzimidazole, and 3-amino-1,2,4-triazole, provides a direct route to new series of thiazole derivatives bearing additional azole rings. mdpi.com These methods facilitate the synthesis of di-, tri-, and even tetrathiazole moieties within a single molecular structure. mdpi.com

Design and Synthesis of Hybrid Molecules Featuring this compound Scaffolds

The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic properties. The this compound scaffold is an excellent platform for this approach due to its synthetic accessibility and the ease with which it can be linked to other molecular fragments.

Thiazole-Chalcone Hybrid Synthesis and Structural Modifications

Thiazole-chalcone hybrids are a prominent class of molecules synthesized through the combination of the thiazole ring and the chalcone (B49325) backbone. Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted ketone and an aromatic or heteroaromatic aldehyde. nih.gov

In the context of this compound, a common synthetic strategy involves first acylating the 2-amino group, followed by further functionalization to introduce a ketone adjacent to the thiazole ring. This thiazolyl ketone then serves as the substrate for the Claisen-Schmidt condensation. By reacting this ketone with a diverse range of substituted aldehydes, a library of thiazole-chalcone hybrids can be generated. nih.govresearchgate.net This method allows for systematic structural modifications on both the thiazole and chalcone portions of the molecule, enabling the exploration of structure-activity relationships. nih.govmdpi.com The incorporation of different substituents on the phenyl rings of the chalcone moiety significantly influences the biological profile of the resulting hybrid molecules. mdpi.com

Table 2: Synthesis of Thiazole-Chalcone Hybrids

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Acylation/Functionalization | This compound derivative | Benzamide thiazoyl ketone |

Integration with Other Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)

The this compound scaffold can be further elaborated by integrating it with other five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The synthesis of these hybrid structures typically proceeds through a common intermediate, such as an acid hydrazide.

For the synthesis of 1,3,4-oxadiazole (B1194373) hybrids, a carboxylic acid derivative of the parent thiazole is first converted to its corresponding acid hydrazide. This intermediate can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, to form the 1,3,4-oxadiazole ring.

Similarly, the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) hybrids often starts from the same acid hydrazide intermediate. mdpi.com Reaction of the acid hydrazide with an isothiocyanate yields a thiosemicarbazide derivative. This thiosemicarbazide can then undergo cyclization under acidic conditions to form a 1,3,4-thiadiazole ring or under basic conditions to yield a 1,2,4-triazole-3-thiol. mdpi.comnih.gov This divergent synthetic strategy allows for the creation of multiple heterocyclic hybrids from a single thiazole-based precursor. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a]pyridine |

| Imidazo[1,2-a]pyrimidine |

| Chalcone |

| Oxadiazole |

| Thiadiazole |

| 2-Aminopyrimidine |

| Phenacyl bromide |

| Phosphorus oxychloride |

| Dimethylformamide |

| Thiosemicarbazide |

| 5-Aminotetrazole |

| 2-Aminobenzimidazole |

| 3-Amino-1,2,4-triazole |

| Acid hydrazide |

| Carbon disulfide |

Spectroscopic and Structural Elucidation Techniques for 5 Methoxymethyl Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

¹H NMR Analysis for Proton Environment Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For a related compound, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to different proton groups. iucr.org The methoxymethyl group's protons appear as singlets: the OCH₃ protons at approximately 3.45 ppm and the CH₂ protons at around 4.75 ppm. iucr.org The amine (NH₂) protons present as a broad singlet at about 5.88 ppm, which is exchangeable with deuterium. iucr.org The presence of these signals and their specific chemical shifts are indicative of the electronic environment surrounding each proton, influenced by neighboring atoms and functional groups.

Table 1: ¹H NMR Data for a Related Thiazole (B1198619) Derivative

| Proton Group | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| OCH₃ | 3.45 (s, 3H) |

| CH₂ | 4.75 (s, 2H) |

| NH₂ | 5.88 (s, 2H, exchangeable) |

Data sourced from a study on methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate. iucr.org

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. In the analysis of thiazole derivatives, distinct signals are observed for the carbons in the thiazole ring and the substituent groups. For instance, in a study of various heterocyclically substituted chromones containing a thiazole moiety, the carbon atoms of the thiazole ring (C2, C4, and C5) resonate at characteristic chemical shifts. asianpubs.org The C2 carbon, being adjacent to two heteroatoms (N and S), typically appears at a lower field (around 165-170 ppm). asianpubs.orgnanomedicine-rj.com The C4 and C5 carbons of the thiazole ring have chemical shifts that are influenced by their substituents. asianpubs.orgnanomedicine-rj.com For example, in 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the thiazole carbons C2, C4, and C5 appear at δ 168.55, 150.17, and 99.79 ppm, respectively. nanomedicine-rj.com The carbon of the methoxy (B1213986) group (-OCH₃) typically resonates in the range of 55-60 ppm. nanomedicine-rj.comamazonaws.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiazole Derivatives

| Carbon Atom | Typical Chemical Shift (δ) in ppm |

| C2 (Thiazole) | 160 - 175 |

| C4 (Thiazole) | 140 - 155 |

| C5 (Thiazole) | 100 - 120 |

| -OCH₃ | 55 - 60 |

Data compiled from various sources on thiazole derivatives. asianpubs.orgnanomedicine-rj.comscribd.comabdn.ac.uk

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformation and Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons within a molecule. For instance, the HMBC spectrum can show correlations between the protons of the methoxymethyl group and the C5 carbon of the thiazole ring, confirming their attachment. ipb.pt The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms, which is crucial for determining the conformation of the molecule. ipb.pt For example, a NOESY experiment could reveal through-space interactions between the methoxymethyl protons and the proton on the thiazole ring, helping to define the preferred orientation of the side chain relative to the ring. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-(Methoxymethyl)thiazol-2-amine, the IR spectrum would be expected to show characteristic absorption bands for the amine (NH₂) group and the ether (C-O-C) linkage.

Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is usually observed between 1580 and 1650 cm⁻¹. orgchemboulder.com A strong, broad band due to N-H wagging can also be seen in the 665-910 cm⁻¹ region for primary and secondary amines. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-O stretching vibration of the ether group is typically found in the region of 1000-1300 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| N-H Bend | 1580 - 1650 | |

| N-H Wag | 665 - 910 | |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| Ether (CH₂-O-CH₃) | C-O Stretch | 1000 - 1300 |

Data based on typical IR absorption ranges for functional groups. orgchemboulder.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. uni-saarland.de The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₅H₈N₂OS), the expected molecular weight is approximately 144.19 g/mol . The fragmentation pattern can provide valuable structural information. For example, cleavage of the methoxymethyl side chain would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. uni-saarland.de This is a powerful tool for confirming the molecular formula of a compound. For instance, the HRMS data for methyl 2-(4-chlorophenyl)-4-(methoxymethyl)thiazole-5-carboxylate showed the [M+H]⁺ ion at m/z 297.0227, which is very close to the calculated value of 297.0226 for the molecular formula C₁₃H₁₂ClNO₃S. amazonaws.com This high degree of accuracy helps to unambiguously identify the compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample. measurlabs.com This quantitative method serves to verify that the empirical formula of the synthesized compound matches its theoretical composition, providing strong evidence of its identity and purity. measurlabs.com

For this compound, the molecular formula is C₅H₈N₂OS, which corresponds to the theoretical elemental composition detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound (C₅H₈N₂OS)

| Element | Symbol | Atomic Mass (amu) | Count | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 41.65 |

| Hydrogen | H | 1.008 | 8 | 5.59 |

| Nitrogen | N | 14.007 | 2 | 19.43 |

| Oxygen | O | 15.999 | 1 | 11.09 |

| Sulfur | S | 32.06 | 1 | 22.23 |

Experimental validation is achieved by comparing these theoretical values with the results obtained from combustion analysis of a synthesized sample. While specific experimental data for the title compound is not available in the cited literature, analysis of a closely related analogue, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, demonstrates the application of this method. The experimentally determined values for this analogue were found to be in close agreement with its calculated composition, thereby confirming its structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for unambiguously determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting X-rays off a single crystal of the compound, which generates a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms, and thus the entire molecular structure, can be deduced.

Although a crystal structure for this compound itself has not been reported, extensive crystallographic studies on highly analogous 2-aminothiazole (B372263) derivatives provide a clear picture of the expected structural features. nih.govtandfonline.com A particularly insightful example is the reported crystal structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate. strath.ac.uk The analysis of this closely related molecule reveals key details about bond lengths, angles, and the conformational preferences of the thiazole ring and its substituents.

Analysis of Bond Lengths, Angles, and Torsion Angles

The crystal structure of an analogue like methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate allows for a detailed examination of its internal geometry. strath.ac.uk In such structures, the thiazole ring is typically planar. The bond lengths and angles within this heterocyclic core are well-defined. For instance, C-S and C=N bond lengths within the thiazole ring are characteristic. researchgate.net

Conformational analysis is aided by the examination of torsion angles, which describe the rotation around single bonds. In the reported structure of the analogue, the asymmetric unit contained two crystallographically independent molecules which differed primarily in the rotation of the methoxymethyl substituent. strath.ac.uk This highlights the conformational flexibility of the ether side chain. Key torsion angles for this analogue illustrate these conformational differences.

Table 2: Selected Torsion Angles (°) for Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate Analogue

| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) |

|---|---|---|

| N1—C2—C6—O3 | 28.7 (3) | - |

| N3—C9—C13—O6 | - | -12.7 (3) |

| C7—O3—C6—C2 | 172.8 (2) | - |

| C14—O6—C13—C9 | - | -178.0 (2) |

Furthermore, in many 5-carboxy-substituted thiazoles, a close intramolecular contact between the thiazole sulfur (S1) and a carbonyl oxygen is observed, suggesting a weak, stabilizing interaction that influences the planarity of the substituent relative to the ring. strath.ac.uk

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules pack together in a crystal is governed by a network of intermolecular forces. In the case of 2-aminothiazole derivatives, hydrogen bonding is a predominant interaction that directs the supramolecular architecture. nih.govresearchgate.net

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no dedicated research articles or publicly accessible data detailing its electronic structure, molecular geometry, or other theoretical parameters could be located.

Extensive searches were conducted to find scholarly work pertaining to quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound. The search aimed to uncover information regarding the optimization of its molecular geometry, conformational analysis, and the prediction of its spectroscopic parameters (NMR, IR, UV).

Furthermore, the investigation sought to find data on the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding its chemical reactivity and electronic properties. Inquiries into Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular bonding and charge distribution, also yielded no specific results for this compound.

Finally, the search for Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MESP) surface mapping, which are vital for identifying reactive sites for electrophilic and nucleophilic attacks, did not return any studies focused on this compound.

While a significant body of research exists applying these computational methods to the broader class of thiazole derivatives, the specific data for this compound does not appear to be available in published scientific literature. Therefore, the detailed analysis as requested in the article outline cannot be provided at this time.

Computational and Theoretical Studies on 5 Methoxymethyl Thiazol 2 Amine and Derivatives

Prediction of Molecular Descriptors and Physicochemical Properties

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties of molecules. bigchem.eu These predictions are vital in early-stage research to model a compound's expected behavior.

Topological Polar Surface Area (TPSA) is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. nih.govwikipedia.org It is a crucial descriptor for predicting a drug's ability to permeate cell membranes. domainex.co.uk Molecules with a lower TPSA (typically under 140 Ų) are more likely to exhibit good cell permeability. wikipedia.org For penetrating the blood-brain barrier, a TPSA of less than 90 Ų is often required. wikipedia.org TPSA is calculated using fragment-based methods, which avoids the need for complex 3D conformational analysis. nih.gov

LogP , the logarithm of the octanol-water partition coefficient, is a measure of a molecule's lipophilicity or hydrophobicity. chemaxon.comacdlabs.com It is a critical parameter in pharmacokinetics, influencing how a compound is absorbed, distributed, metabolized, and excreted. LogP can be calculated using various computational methods, often based on fragmental or atom-based contributions. chemaxon.comresearchgate.net

Predicted values for 5-(Methoxymethyl)thiazol-2-amine are essential for computational modeling in drug discovery.

Table 1: Predicted Physicochemical Properties for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA | ~65-75 Ų | Suggests good potential for cell membrane permeability. wikipedia.org |

Note: These values are estimations based on computational models and may vary slightly between different prediction software.

The Collision Cross Section (CCS) is a physicochemical property that represents the effective area of an ion as it moves through a buffer gas in an ion mobility spectrometer. nih.govnih.gov It provides information about the size, shape, and charge of an ion in the gas phase, serving as a unique molecular fingerprint. nih.gov

In modern analytical chemistry, particularly in fields like metabolomics and the study of non-intentionally added substances, CCS values are increasingly used alongside mass-to-charge ratios to enhance the confidence of compound identification. nih.gov Experimental CCS databases are limited, which has driven the development of computational methods, including machine learning algorithms, to predict CCS values from a molecule's 2D or 3D structure. nih.govmdpi.comrsc.org These prediction models can achieve errors of less than 2-3%. rsc.org The predicted CCS value for this compound would be a valuable parameter for its unambiguous identification in complex mixtures using ion mobility-mass spectrometry (IM-MS). arxiv.org

Table 2: Predicted Analytical Property for this compound

| Property | Predicted Value ([M+H]⁺, N₂ gas) | Significance |

|---|

Note: This value is an estimation. Actual experimental values depend on the specific ion mobility platform, drift gas, and adduct form.

Molecular Docking and Dynamics Simulations (Excluding Biological Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). redalyc.org Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamic behavior of the resulting ligand-receptor complex over time. nih.gov These methods provide insight into the fundamental chemical principles governing molecular recognition.

For this compound, the binding interactions within a hypothetical protein active site are dictated by its functional groups:

Hydrogen Bonding: The primary amine (-NH₂) is a potent hydrogen bond donor. The nitrogen atom of the thiazole (B1198619) ring and the ether oxygen of the methoxymethyl group can both act as hydrogen bond acceptors. Studies on similar thiazole derivatives confirm that polar interactions, especially hydrogen bonds with key amino acid residues like aspartic acid, lysine, or asparagine, are crucial for binding. researchgate.netnih.gov

Hydrophobic Interactions: The thiazole ring itself, along with the methyl and methylene (B1212753) groups, can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.

π-Interactions: The aromatic thiazole ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aspartic acid |

| Isoleucine |

| Leucine |

| Lysine |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

Applications of 5 Methoxymethyl Thiazol 2 Amine As a Synthetic Building Block and Intermediate

Contribution to Methodological Advancements in Organic Synthesis

Green Chemistry Approaches Incorporating Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives has traditionally involved methods that can be environmentally taxing, often requiring hazardous reagents and generating significant waste. researchgate.netnih.gov In response, the field of green chemistry has introduced more sustainable and eco-friendly methodologies for synthesizing these valuable compounds. researchgate.netmedmedchem.com These approaches focus on minimizing environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Several innovative green techniques are being applied to the synthesis of thiazoles, which are applicable to the production and derivatization of 5-(Methoxymethyl)thiazol-2-amine. These methods offer considerable advantages in terms of cost-effectiveness, scalability, and simplified purification processes. researchgate.netnih.gov

Key green chemistry strategies for thiazole synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and the avoidance of volatile organic solvents. medmedchem.com The synthesis of 2-aminothiazole (B372263) derivatives has been successfully achieved using microwave-assisted one-pot reactions, which are noted for being safer and more environmentally friendly. medmedchem.com

Ultrasonic Irradiation: Sonochemistry, or the use of ultrasound, can enhance reaction rates and yields. The synthesis of thiazole derivatives has been demonstrated using ultrasonic irradiation in the presence of green catalysts, such as silica-supported tungstosilicic acid, promoting an efficient and sustainable process. medmedchem.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. medmedchem.comresearchgate.net One-pot multicomponent reactions in aqueous media have been developed for synthesizing substituted 2-aminothiazole derivatives in good yields, capitalizing on water's non-toxic and economically feasible nature. medmedchem.com

Biocatalysis and Recyclable Catalysts: The use of biocatalysts, such as chitosan-derived hydrogels, offers an eco-friendly option for synthesizing thiazole derivatives. mdpi.com These catalysts are often biodegradable, renewable, and can be reused multiple times without a significant loss in efficiency, making them a sustainable choice for organic synthesis. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are atom-economical and reduce the number of synthetic steps, minimizing waste and energy consumption. researchgate.net

These green methodologies are pivotal in modern organic synthesis, ensuring that the production of valuable chemical entities like this compound and its derivatives can be conducted in a manner that is both efficient and environmentally responsible. researchgate.net The adoption of such practices is crucial for the sustainable development of new pharmaceuticals and materials. researchgate.net

Future Research Directions and Perspectives in the Chemical Science of 5 Methoxymethyl Thiazol 2 Amine

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. Future efforts in the synthesis of 5-(Methoxymethyl)thiazol-2-amine are anticipated to move beyond traditional multi-step procedures, which often involve harsh reaction conditions and generate significant waste. The focus will likely shift towards the adoption of green chemistry principles.

Key areas of exploration will include:

One-Pot Syntheses: Designing single-vessel, multi-component reactions will be a priority to improve process efficiency and reduce purification steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. The development of flow-based routes to this compound could lead to higher yields and purity.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication as alternative energy sources can accelerate reaction rates and often lead to cleaner reaction profiles compared to conventional heating.

Benign Solvents: A critical aspect of sustainable synthesis is the replacement of volatile and hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

| Synthetic Strategy | Potential Advantages |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, and minimized waste generation. |

| Flow Chemistry | Enhanced safety, improved scalability, and precise control over reaction conditions. |

| Microwave/Ultrasound | Accelerated reaction rates and potentially higher yields. |

| Green Solvents | Reduced environmental impact and improved process safety. |

Exploration of Unprecedented Reactivity Profiles

The reactivity of the this compound scaffold is ripe for further investigation. While the 2-amino group offers a handle for various transformations, the methoxymethyl substituent at the 5-position introduces electronic and steric features that could be exploited for novel chemical reactions.

Future research is expected to delve into:

C-H Functionalization: Direct functionalization of the C-H bonds on the thiazole (B1198619) ring is a highly atom-economical approach to introduce molecular complexity. Investigating the regioselectivity of C-H activation on the 4-position of the thiazole ring will be a significant area of research.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Exploring the participation of this compound in photoredox-catalyzed reactions could unlock new synthetic pathways.

Novel Cyclization Reactions: Utilizing the existing functional groups to construct fused heterocyclic systems is a promising avenue for the discovery of new chemical entities.

Computational Design of Novel Thiazole-Based Architectures

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. For this compound, computational studies will be instrumental in several key areas:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, frontier molecular orbitals, and potential energy surfaces of reactions involving the title compound. This can guide the development of new synthetic methods.

Virtual Screening: By computationally designing libraries of derivatives based on the this compound scaffold, it is possible to screen for molecules with specific electronic or steric properties tailored for applications in materials science or catalysis.

Understanding Non-Covalent Interactions: The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and self-assembly processes. Computational studies can elucidate these interactions.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, and analysis of electronic properties. |

| Molecular Dynamics (MD) | Simulation of the behavior of larger systems, such as polymers or self-assembled monolayers. |

| Virtual Screening | In silico design and evaluation of new derivatives with desired properties. |

Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and mechanistic understanding. The application of Process Analytical Technology (PAT) to the synthesis and transformations of this compound is a significant future research direction.

Advanced analytical techniques that are expected to be employed include:

In-Situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products.

Mass Spectrometry: The use of online mass spectrometry can help in the rapid identification of reaction intermediates and byproducts.

Calorimetry: Reaction calorimetry can provide thermodynamic data and ensure the safe scale-up of chemical processes.

Expanding the Scope of its Application in Materials Science and Catalysis

The unique structural features of this compound make it an attractive building block for the development of advanced materials and novel catalysts.

In materials science , future research could focus on:

Polymer Chemistry: Incorporation of the this compound unit into polymer backbones could lead to materials with interesting thermal, optical, or electronic properties. The thiazole ring can enhance the rigidity and thermal stability of polymers.

Organic Electronics: Thiazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.

In the field of catalysis , potential research avenues include:

Ligand Development: The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amino group, can coordinate to metal centers. This makes this compound a potential ligand for transition metal catalysis.

Organocatalysis: The 2-aminothiazole (B372263) moiety can act as a hydrogen bond donor, which could be exploited in the design of novel organocatalysts for various organic transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(Methoxymethyl)thiazol-2-amine?

- Methodology : The compound is synthesized via cyclocondensation reactions. A common approach involves activating a carboxylic acid derivative (e.g., 5-methoxymethylpyrazine-2-carboxylic acid) with phosphorus pentachloride (PCl₅), followed by reaction with thioamides (e.g., thiourea) under inert conditions (N₂ atmosphere) at 80–100°C. This forms the thiazole ring .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side products. Monitor progress via TLC or HPLC.

Q. How is this compound characterized structurally?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl group at C-5).

- Mass Spectrometry : ESI-MS for molecular ion verification.

- X-ray Crystallography : Resolve crystal structure to confirm bond angles/distances (e.g., compare with similar compounds like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-N-arylthiazol-2-amine, which has a unit cell volume of 4451.5 ų ).

Q. What in vitro assays are used to screen its antimicrobial activity?

- Methodology :

- MIC Determination : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution.

- Positive Controls : Gentamicin (bacteria) and ketoconazole (fungi).

- Data Interpretation : Compare IC₅₀ values to analogs (e.g., thiazole derivatives with IC₅₀ = 0.054–0.192 µM for antioxidant activity ).

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

- Methodology :

- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like dihydrofolate reductase (DHFR; PDB: 1DLS). Thiazole nitrogen atoms often form H-bonds with active-site residues (e.g., Arg28, Asn18) .

- DFT Calculations : Apply density-functional theory (e.g., B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, solvent). Validate via dose-response curves under standardized protocols.

Q. What strategies improve yield in multi-step synthesis?

- Methodology :

- Flow Chemistry : Use continuous flow reactors for precise control of parameters (e.g., residence time, temperature) during cyclization steps .

- Catalysis : Explore palladium-catalyzed cross-coupling for introducing methoxymethyl groups.

- Data Table :

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| 1 | PCl₅, DCM, 0°C | 85 | |

| 2 | Thiourea, NMP, 100°C | 72 |

Q. How does structural modification enhance anticancer activity?

- Methodology :

- SAR Analysis : Introduce substituents (e.g., aryl groups at C-5) and test cytotoxicity against HepG-2 cells. Derivatives with bulkier groups (e.g., tert-butyl) show improved activity (IC₅₀ = 53.52–94.05 µM vs. 216.04 µM for parent compound) .

- Mechanistic Studies : Assess apoptosis induction via caspase-3 activation assays (e.g., fluorescence-based kits).

Data Contradiction Analysis

Q. Why do antioxidant assays (DPPH) show variability across analogs?

- Resolution :

- Radical Scavenging Mechanism : Thiazole derivatives with electron-donating groups (e.g., methoxymethyl) stabilize radicals more effectively.

- Experimental Variables : Standardize DPPH concentration (e.g., 100 µM) and incubation time (30 min) to reduce variability .

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

- Resolution :

- Dynamic Effects : X-ray structures represent static conformations, while NMR captures dynamic equilibria (e.g., tautomerism in thiazole rings).

- Validation : Overlay DFT-optimized structures with crystallographic data (RMSD < 0.5 Å confirms accuracy) .

Key Research Findings

| Property | Value/Range | Reference |

|---|---|---|

| Anticancer IC₅₀ (HepG-2) | 53.52–94.05 µM | |

| Antimicrobial IC₅₀ | 0.054–0.192 µM (DPPH) | |

| Crystal Density | 1.432 g/cm³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.